molecular formula C5H7N3O B12357668 2-amino-5-methyl-2H-pyrazin-3-one

2-amino-5-methyl-2H-pyrazin-3-one

Katalognummer: B12357668
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: WTJSMIOPXWSLAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-5-methyl-2H-pyrazin-3-one is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the 2-position and a methyl group at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-methyl-2H-pyrazin-3-one typically involves the reaction of 2,3-diaminopyrazine with acetic anhydride. The reaction is carried out under reflux conditions, leading to the formation of the desired compound. Another method involves the cyclization of 2-amino-3-methylpyrazine-5-carboxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process typically involves the use of catalysts and controlled temperature and pressure conditions to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-5-methyl-2H-pyrazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazines, pyrazinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-amino-5-methyl-2H-pyrazin-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-5-methyl-2H-pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may interact with DNA or proteins, affecting cellular processes such as replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

2-amino-5-methyl-2H-pyrazin-3-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of this compound in scientific research.

Eigenschaften

Molekularformel

C5H7N3O

Molekulargewicht

125.13 g/mol

IUPAC-Name

2-amino-5-methyl-2H-pyrazin-3-one

InChI

InChI=1S/C5H7N3O/c1-3-2-7-4(6)5(9)8-3/h2,4H,6H2,1H3

InChI-Schlüssel

WTJSMIOPXWSLAX-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C(N=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.